4-{[(4-Methyl-1,3-thiazol-2-yl)methyl]amino}pyridine-2-carbonitrile
Description
4-{[(4-Methyl-1,3-thiazol-2-yl)methyl]amino}pyridine-2-carbonitrile is a heterocyclic compound featuring a pyridine core substituted at the 2-position with a carbonitrile group and at the 4-position with a [(4-methylthiazol-2-yl)methyl]amino moiety. Its molecular weight is 249.3 g/mol, as reported in commercial product data .
Properties
IUPAC Name |
4-[(4-methyl-1,3-thiazol-2-yl)methylamino]pyridine-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4S/c1-8-7-16-11(15-8)6-14-9-2-3-13-10(4-9)5-12/h2-4,7H,6H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBXFIUUGFDEANG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)CNC2=CC(=NC=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4-Methyl-1,3-thiazol-2-yl)methyl]amino}pyridine-2-carbonitrile typically involves the reaction of 4-methyl-1,3-thiazole-2-carbaldehyde with 2-aminopyridine-3-carbonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-{[(4-Methyl-1,3-thiazol-2-yl)methyl]amino}pyridine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of substituted thiazole or pyridine derivatives.
Scientific Research Applications
4-{[(4-Methyl-1,3-thiazol-2-yl)methyl]amino}pyridine-2-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and neuroprotective effects.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-{[(4-Methyl-1,3-thiazol-2-yl)methyl]amino}pyridine-2-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways or interact with receptors in the nervous system to exert neuroprotective effects .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Compounds
*Calculated based on molecular formulas.
Key Observations:
- Core Structure Differences : The pyridine-2-carbonitrile core of the target compound contrasts with pyrimidine-5-carbonitrile (CDK9 inhibitors ) and pyridine-3-carbonitrile (thiophene/piperazine derivatives ). The nitrile group’s position (2 vs. 3 or 5) influences electronic properties and binding interactions.
- Substituent Variations: The 4-methylthiazole group in the target compound is structurally similar to CDK9 inhibitors , but the latter feature pyrimidine cores and additional phenylamino groups, enhancing kinase affinity. MPEP substitutes pyridine with a phenylethynyl group, enabling mGlu5 receptor antagonism.
- Synthesis Routes : The target compound’s synthesis likely involves nucleophilic substitution (similar to ), whereas CDK9 inhibitors require condensation with guanidine intermediates .
Pharmacological and Functional Differences
- CDK9 Inhibitors : Pyrimidine-5-carbonitrile analogs (e.g., compound 3 in ) exhibit potent CDK9 inhibition (IC₅₀ < 10 nM) due to interactions with ATP-binding pockets. The pyridine-2-carbonitrile core of the target compound may lack the planar geometry required for kinase binding.
- mGlu5 Antagonists: MPEP demonstrates anxiolytic effects in rodents via mGlu5 blockade. The target compound’s thiazole-methyl-amino group may confer different receptor selectivity.
- Physicochemical Properties : Melting points of CDK9 inhibitors (242–256°C ) suggest higher crystallinity compared to the target compound (data unavailable). Thiophene-containing analogs may exhibit improved solubility due to sulfur-based polarity.
Analytical and Industrial Considerations
- Purity and Stability : CDK9 inhibitors are synthesized with >95% purity (RP-HPLC ), while the target compound’s commercial variant (carboxylic acid analog) was discontinued, possibly due to stability issues .
- Therapeutic Potential: Thiazole and nitrile groups in the target compound align with trends in kinase inhibitor design , but its exact biological profile remains uncharacterized.
Biological Activity
4-{[(4-Methyl-1,3-thiazol-2-yl)methyl]amino}pyridine-2-carbonitrile (CAS: 1341318-48-6) is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including its antimicrobial, anticancer, and anti-inflammatory effects, supported by case studies and research findings.
Chemical Structure and Properties
The compound features a thiazole moiety linked to a pyridine ring, which is known to enhance biological activity through various mechanisms of action. The molecular formula is , and it has a molecular weight of approximately 224.30 g/mol.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study highlighted that compounds similar to this compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported as follows:
| Compound | MIC (mg/mL) | Target Organism |
|---|---|---|
| Example A | 0.0039 | S. aureus |
| Example B | 0.025 | E. coli |
These results suggest that the thiazole ring is crucial for the antimicrobial activity observed in these compounds .
Anticancer Activity
The anticancer potential of thiazole derivatives has been explored extensively. For instance, certain thiazole-pyridine hybrids have shown promising cytotoxicity against various cancer cell lines. A notable study reported the following IC50 values for related compounds:
| Compound | IC50 (µg/mL) | Cancer Cell Line |
|---|---|---|
| Compound 1 | 1.61 ± 1.92 | A-431 |
| Compound 2 | 1.98 ± 1.22 | Jurkat |
These findings indicate that structural modifications within the thiazole and pyridine frameworks can significantly impact their anticancer efficacy .
Anti-inflammatory Activity
The compound's potential as an anti-inflammatory agent has also been investigated. In vitro studies demonstrated that derivatives of thiazole-pyridine could inhibit pro-inflammatory cytokines, with one compound showing an IC50 value of 123 nM in a human whole blood assay stimulated by lipopolysaccharides (LPS) . This suggests that the compound may modulate inflammatory pathways effectively.
Case Studies
- Antimicrobial Efficacy : A study involving a series of thiazole derivatives reported that specific modifications led to enhanced antibacterial activity against resistant strains of bacteria, reinforcing the importance of structural diversity in drug design.
- Cytotoxicity Assessment : In another investigation, various thiazole-containing compounds were tested against multiple cancer cell lines, revealing that specific substitutions on the thiazole ring significantly increased cytotoxic effects.
Structure-Activity Relationship (SAR)
The structure-activity relationship plays a critical role in determining the biological efficacy of thiazole-based compounds. Key factors influencing activity include:
- Presence of Electron Donating Groups : Methyl groups on the phenyl ring enhance activity.
- Thiazole Ring Substitutions : Modifications at specific positions can either enhance or diminish biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
